An In-depth Technical Guide to 2-Phenoxybenzoic Acid: Core Properties and Structure
An In-depth Technical Guide to 2-Phenoxybenzoic Acid: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-Phenoxybenzoic acid. The information is curated to support research, scientific analysis, and developmental applications of this compound. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed methodologies for key experimental procedures are provided.
Core Properties
2-Phenoxybenzoic acid, a derivative of benzoic acid, is a white to pale cream crystalline solid at room temperature.[1][2] It is sparingly soluble in water but exhibits solubility in organic solvents such as chloroform (B151607) and methanol.[3]
Physicochemical Data
The key physicochemical properties of 2-Phenoxybenzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O₃ | [4] |
| Molecular Weight | 214.22 g/mol | [2][4] |
| CAS Number | 2243-42-7 | [2][4] |
| IUPAC Name | 2-phenoxybenzoic acid | [4] |
| Appearance | White to pale cream crystalline powder | [1][2] |
| Melting Point | 110-115 °C | [2][3][5][6] |
| Boiling Point | 343.3 - 355 °C | [5][7] |
| pKa (at 25°C) | 3.53 | [3] |
| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol | [3] |
Structural Information
2-Phenoxybenzoic acid consists of a benzoic acid moiety with a phenoxy group attached at the ortho (2-) position.[4][7] The molecule's structure has been elucidated through techniques such as X-ray crystallography.
The crystal structure of 2-Phenoxybenzoic acid is characterized by the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups.[7] The dihedral angle between the mean planes of the two aromatic rings is approximately 86.7°.[7]
| Structural Feature | Description | Source(s) |
| Functional Groups | Carboxylic acid, Phenyl ether | [4][7] |
| Molecular Conformation | Non-planar, with a significant dihedral angle between the aromatic rings | [7] |
| Crystal Packing | Forms dimers via hydrogen bonding | [7] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments related to the characterization and synthesis of 2-Phenoxybenzoic acid.
Synthesis via Ullmann Condensation
The Ullmann condensation is a common method for the synthesis of 2-Phenoxybenzoic acid, involving the copper-catalyzed reaction between a phenol (B47542) and an aryl halide.[7]
Experimental Workflow for Ullmann Synthesis of 2-Phenoxybenzoic Acid
Caption: Ullmann condensation workflow for 2-Phenoxybenzoic acid synthesis.
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, phenol, potassium carbonate (as a base), and a copper catalyst (e.g., copper(I) iodide).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine (B92270) to the flask.
-
Reaction: Heat the mixture to reflux (typically between 120-160°C) with continuous stirring for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, pour the reaction mixture into an excess of dilute hydrochloric acid to precipitate the crude 2-Phenoxybenzoic acid.
-
Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from a suitable solvent system, such as an ethanol-water mixture, to yield the purified product.
Melting Point Determination
The melting point is a crucial parameter for assessing the purity of 2-Phenoxybenzoic acid.
Experimental Workflow for Melting Point Determination
Caption: Procedure for determining the melting point of a solid compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 2-Phenoxybenzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.
-
Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample has melted are recorded as the melting point range. For a pure sample, this range should be narrow (0.5-2°C).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration.
Methodology:
-
Solution Preparation: A known mass of 2-Phenoxybenzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the acid.
Molecular Structure and Signaling Pathway Interactions
Derivatives of 2-Phenoxybenzoic acid are known to exhibit a range of biological activities, including acting as anti-inflammatory, anticonvulsant, and antitumor agents.[1] A significant mechanism of action for some of these derivatives is their interaction with the GABA-A receptor, similar to benzodiazepines.
GABA-A Receptor Signaling Pathway
Benzodiazepine (B76468) derivatives, which can be synthesized from 2-Phenoxybenzoic acid, act as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.
Logical Relationship of Benzodiazepine Action on GABA-A Receptor
Caption: Signaling pathway of benzodiazepine derivatives at the GABA-A receptor.
Mechanism of Action:
-
GABA Binding: The neurotransmitter GABA is released from the presynaptic neuron and binds to its specific site on the GABA-A receptor located on the postsynaptic neuron.
-
Benzodiazepine Binding: The 2-Phenoxybenzoic acid derivative (acting as a benzodiazepine) binds to a separate, allosteric site on the GABA-A receptor.
-
Enhanced GABA Effect: The binding of the benzodiazepine derivative increases the affinity of the GABA-A receptor for GABA, leading to a more frequent opening of the associated chloride ion channel.
-
Chloride Influx: This results in an increased influx of chloride ions (Cl⁻) into the postsynaptic neuron.
-
Hyperpolarization and Inhibition: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This leads to an overall inhibitory effect on the neuron, which is the basis for the anxiolytic, sedative, and anticonvulsant properties of these compounds.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. 2-苯氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-PHENOXYBENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-phenoxybenzoic acid [stenutz.eu]
- 6. 2-フェノキシ安息香酸 | 2-Phenoxybenzoic Acid | 2243-42-7 | 東京化成工業株式会社 [tcichemicals.com]
- 7. 2-Phenoxybenzoic acid | 2243-42-7 | Benchchem [benchchem.com]
